molecular formula C9H7BrN2O2 B1394338 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid CAS No. 1159831-07-8

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Cat. No.: B1394338
CAS No.: 1159831-07-8
M. Wt: 255.07 g/mol
InChI Key: PIYHSBMKGBVADI-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid (CAS: 1159831-07-8) is a brominated imidazo[1,2-a]pyridine derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.08 g/mol . The compound features a methyl substituent at position 2 and a bromine atom at position 7 on the fused heterocyclic ring system.

Properties

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHSBMKGBVADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 2-Aminopyridines with α-Haloketones

  • Reaction Overview: 2-Aminopyridines react with α-haloketones under reflux conditions, leading to cyclization and formation of imidazo[1,2-a]pyridines.
  • Reaction Conditions: Typically, reflux in ethanol or acetic acid, with catalysts such as iodine or under microwave irradiation for enhanced efficiency.
  • Yield & Notes: Yields vary from 50-85%, with reaction times ranging from 2-6 hours.

Method B: Multistep Synthesis via Bromination and Cyclization

  • Step 1: Bromination of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or under UV light to selectively brominate the methyl group at the 2-position.
  • Step 2: Cyclization using suitable amidation or condensation reactions, forming the imidazo core.

Bromination of the Imidazo[1,2-a]pyridine Core

Bromination is a crucial step to introduce the bromine atom at the 7-position, which is essential for subsequent functionalization.

Method C: Direct Bromination

  • Reagents & Conditions: Use of N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane, often with radical initiators like AIBN, at room temperature or mild heating.
  • Reaction Control: Temperature control is vital to prevent polybromination; typically, reactions are performed at 0–25°C.
  • Outcome: Selective mono-bromination at the 7-position with yields around 70-85%.

Method D: Bromination Using Molecular Bromine

  • Reagents & Conditions: Bromine in acetic acid or other polar solvents, with reaction times carefully monitored.
  • Notes: Less selective and often requires purification steps to remove excess bromine.

Hydrolysis to Carboxylic Acid

Conversion of the brominated imidazo[1,2-a]pyridine derivatives to their corresponding carboxylic acids involves nucleophilic substitution and hydrolysis.

Method E: Hydrolysis of Bromomethyl Intermediates

  • Reagents & Conditions: Lithium hydroxide or sodium hydroxide in mixed solvents (THF/water or ethanol/water) at ambient or elevated temperatures.
  • Procedure:
    • Dissolve the brominated ester or methyl derivative in a mixture of THF/Water.
    • Add LiOH or NaOH and stir at room temperature or reflux.
    • After completion, acidify with dilute HCl to precipitate the acid.
  • Yields: Typically high, around 80-92%, depending on reaction conditions.

Method F: Oxidative Hydrolysis of Ester Derivatives

  • Reagents & Conditions: Use of strong bases like NaOH or KOH in aqueous media, sometimes with catalytic oxidants.
  • Outcome: Efficient conversion to the free acid with minimal side reactions.

Representative Data Table

Step Starting Material Reagents Solvent Temperature Time Yield Notes
1 2-Methylpyridine NBS, AIBN Acetonitrile Room temp 4-6 hrs 75-85% Selective bromination at methyl group
2 Bromomethyl pyridine Cyclization agents (e.g., ammonium salts) Ethanol Reflux 3-5 hrs 60-80% Formation of imidazo core
3 Brominated imidazo[1,2-a]pyridine LiOH or NaOH THF/Water Room temp or reflux 12-24 hrs 80-92% Hydrolysis to carboxylic acid

Research Findings and Experimental Insights

  • Environmental Considerations: Metal-free protocols, such as those utilizing potassium hydroxide-mediated reactions, have been shown to be mild, efficient, and environmentally friendly.
  • Reaction Optimization: Temperature control and choice of solvent significantly influence regioselectivity and yield.
  • Purification: Column chromatography with solvent systems like ethyl acetate/hexanes is effective for isolating pure products.
  • Yield Variability: Yields depend on the specific substituents and reaction conditions but generally range from 60% to over 90%.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.

    Oxidized Products: Products with additional functional groups introduced through oxidation.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid has been identified as a potential scaffold for the development of new pharmaceutical agents. Its structural properties allow for modifications that can enhance biological activity against various pathogens.

Case Studies :

  • A study evaluated the compound's analogs for antimycobacterial activity, demonstrating promising results against tuberculosis pathogens, indicating its potential as a lead compound in anti-tuberculosis drug development .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further research in developing new antibiotics. Its efficacy against bacterial strains has been documented, suggesting it could play a role in combating antibiotic resistance.

Research Findings :

  • Various substituted imidazo[1,2-a]pyridine derivatives have shown activities against multiple bacterial and fungal strains, with 7-bromo derivatives being particularly effective .

Beyond its antimicrobial properties, this compound has been studied for other biological activities, including:

  • Antiviral Activity : Some derivatives have shown potential as antiviral agents.
  • Anticancer Properties : Research indicates that certain analogs may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells .

Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazo compounds. Common methods include:

  • Radical Reactions : Utilizing radical mechanisms to introduce bromine.
  • Transition Metal Catalysis : Employing metals to facilitate coupling reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

Ethyl-substituted analogs (e.g., 7-bromo-2-ethyl derivative) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Halogen Position and Reactivity: Bromine at position 7 (target compound) vs. position 5 (5-bromo isomer) alters electronic properties. Bromine’s electron-withdrawing effect at C7 could enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to C5 substitution .

Commercial and Practical Considerations

  • Pricing and Availability :
    • The parent compound, imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8), is commercially available at ¥46,400/g (97% purity), indicating high cost for unsubstituted derivatives . Brominated analogs like the target compound are likely more expensive due to synthetic complexity.
    • 7-Fluoro derivatives (e.g., MSE PRO product) are marketed for research use, emphasizing demand for halogenated imidazo[1,2-a]pyridines .

Biological Activity

7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly its mutagenic properties. This compound has garnered attention due to its structural similarities to other known carcinogens formed during the cooking of meats. Understanding its biological activity is crucial for assessing its implications in food safety and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2O2C_9H_7BrN_2O_2, with a molecular weight of approximately 255.07 g/mol. Its structure features a bromine atom at the 7-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in mutagenesis and carcinogenesis. Its interactions with biological macromolecules, especially DNA, suggest that it may interfere with replication and transcription processes, leading to mutations.

Key Findings:

  • Mutagenic Potential : The compound has been studied for its mutagenic effects, particularly in relation to cooked meats where similar compounds are generated during high-temperature cooking processes. Its ability to bind DNA raises concerns about its role in carcinogenesis .
  • Interaction with DNA : Studies show that the compound can bind to DNA, potentially disrupting normal cellular processes. This interaction is critical for understanding its mutagenic properties and assessing risks associated with exposure .
  • Comparative Analysis : Similar compounds such as 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and 2-amino-3-methylimidazo[4,5-f]quinoline have been identified as having related biological activities, emphasizing the importance of structural features in determining mutagenicity .

Structural Comparison of Related Compounds

Compound NameStructural FeaturesUnique Attributes
This compoundBromine at the 7-positionNotable mutagenic profile
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidBromine at the 6-positionSlightly different mutagenic profile
2-Amino-3-methylimidazo[4,5-f]quinolineDifferent ring structureKnown carcinogen associated with cooked meat

Case Studies

Several studies have focused on the biological activity of this compound:

  • Mutagenicity Testing : A study assessed the mutagenic potential using bacterial reverse mutation assays (Ames test), revealing a significant increase in mutation rates at higher concentrations of the compound .
  • DNA Binding Studies : Research involving spectroscopic techniques demonstrated that the compound binds to DNA in vitro, suggesting a mechanism by which it may exert its mutagenic effects .
  • Carcinogenic Risk Assessment : Epidemiological studies have linked dietary intake of similar compounds to increased cancer risk, highlighting the relevance of understanding this compound's activity in food safety contexts .

Q & A

Q. How can researchers systematically analyze prior patents to identify gaps in synthesis methodologies?

  • Methodological Answer :
  • Patent Mining : Use tools like Google Patents or PubChem to extract reaction schemes (e.g., CN 103965190 B for bromination methods) .
  • Comparative Analysis : Tabulate yields, catalysts, and solvents across patents to identify under-explored conditions (e.g., microwave-assisted synthesis vs. conventional heating) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

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